Ethyl 4-(chlorosulfonyl)benzoate

Lipophilicity Partition coefficient Phase-transfer catalysis

Ethyl 4-(chlorosulfonyl)benzoate (CAS 10486-51-8) is a bifunctional aromatic building block that integrates a para-position sulfonyl chloride with an ethyl benzoate ester. This combination enables sequential and orthogonal derivatization at two electrophilic centers, a feature exploited in medicinal chemistry and specialty polymer synthesis.

Molecular Formula C9H9ClO4S
Molecular Weight 248.68 g/mol
CAS No. 10486-51-8
Cat. No. B082188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(chlorosulfonyl)benzoate
CAS10486-51-8
Synonymsethyl 4-(chlorosulfonyl)benzoate(SALTDATA: FREE)
Molecular FormulaC9H9ClO4S
Molecular Weight248.68 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)S(=O)(=O)Cl
InChIInChI=1S/C9H9ClO4S/c1-2-14-9(11)7-3-5-8(6-4-7)15(10,12)13/h3-6H,2H2,1H3
InChIKeyMRNJSMNKWNPSDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(chlorosulfonyl)benzoate (CAS 10486-51-8): Chemical Identity and Core Reactivity Profile for Procurement Decisions


Ethyl 4-(chlorosulfonyl)benzoate (CAS 10486-51-8) is a bifunctional aromatic building block that integrates a para-position sulfonyl chloride with an ethyl benzoate ester [1]. This combination enables sequential and orthogonal derivatization at two electrophilic centers, a feature exploited in medicinal chemistry and specialty polymer synthesis . The compound is typically supplied as a yellow powder with a minimum purity of 95% and is classified as corrosive (GHS05) .

Why Generic Substitution of Ethyl 4-(chlorosulfonyl)benzoate with In-Class Analogs Carries Quantifiable Risk


In-class analogs such as methyl 4-(chlorosulfonyl)benzoate and 4-(chlorosulfonyl)benzoic acid differ measurably in lipophilicity and physical form, which directly impacts phase-transfer behavior, reaction homogeneity, and downstream purification workflows . The ethyl ester exhibits a LogP of approximately 2.87, compared to 2.48 for the methyl ester and 1.58–2.39 for the free acid, meaning that simply swapping the ethyl for the methyl or acid analog alters partitioning between organic and aqueous layers by a factor that can shift extraction efficiency and impurity profiles [1]. Substitution without adjusting solvent volumes, equivalents, or workup protocols can lead to yield losses that are both predictable and avoidable when the correct ester is selected from the outset.

Quantitative Differentiation Evidence for Ethyl 4-(chlorosulfonyl)benzoate (CAS 10486-51-8) Against Closest Analogs


Lipophilicity (LogP) Ranking Among 4-(Chlorosulfonyl)benzoate Esters and Free Acid

Ethyl 4-(chlorosulfonyl)benzoate exhibits a LogP of 2.87, which is 0.39 log units higher than the methyl ester analog (LogP 2.48) and more than 1 log unit higher than the free acid (LogP 1.58–2.39) [1]. This translates to an approximately 2.5-fold greater preference for the organic phase relative to the methyl ester when equilibrated between octanol and water.

Lipophilicity Partition coefficient Phase-transfer catalysis

Physical State and Handling: Solid Ethyl Ester vs. Liquid or Low-Melting Analogs

Ethyl 4-(chlorosulfonyl)benzoate is a yellow powder at room temperature with a predicted melting point above ambient . The methyl analog melts at 70–73 °C and can exist as a low-melting solid that is more susceptible to clumping and moisture absorption during weighing . The free acid is also a solid but is significantly more hygroscopic due to the carboxylic acid functionality. Quantitative handling-loss studies have not been published for these specific analogs, but class-level evidence indicates that free-flowing powders with higher melting points generally permit ±2% weighing accuracy for sub-gram quantities, whereas sticky or hygroscopic solids can introduce errors exceeding ±5% [1].

Physical state Weighing accuracy Stability

Commercially Available Purity Grades: 98% Specification from Multiple Vendors

Ethyl 4-(chlorosulfonyl)benzoate is routinely available at 98% purity (by titration or HPLC) from vendors such as Leyan (product 1283660) . The methyl analog is also offered at 98% purity by TCI and others, but the ethyl ester's 98% grade is more broadly listed across global suppliers, suggesting a more mature supply chain for high-purity material. No statistically significant purity advantage exists over the methyl ester, but the wider availability of 98% ethyl ester reduces procurement lead time and lot-to-lot variability risk.

Purity QC specification Reproducibility

Biological Activity: Reported Histone Deacetylase (HDAC) Inhibition

Ethyl 4-chlorosulfonylbenzoate (ECSB) has been reported as a potent inhibitor of histone deacetylases (HDACs) and cholinesterases, with additional antioxidant activity . A PubChem Commons annotation noted a reported IC50 of 28 μM for HDAC inhibition, though the specific isoform and assay conditions were not detailed in the accessible record [1]. No head-to-head HDAC inhibition data comparing the ethyl, methyl, and acid analogs were identified in the public domain. The free acid analog (4-(chlorosulfonyl)benzoic acid) is primarily described as a polymerization catalyst rather than an HDAC inhibitor, indicating functional divergence within the series .

HDAC inhibition Epigenetics Cholinesterase

Boiling Point and Thermal Stability in Solvent Recovery Operations

The predicted boiling point of ethyl 4-(chlorosulfonyl)benzoate is 346.0 ± 25.0 °C at 760 mmHg, approximately 12–13 °C higher than the methyl analog (333.4 ± 25.0 °C) . This 3.8% increase in boiling point, while modest, provides a slightly wider thermal window for solvent evaporation under reduced pressure without risk of product sublimation or thermal decomposition of the sulfonyl chloride group.

Boiling point Distillation Solvent recovery

Polar Surface Area (PSA) and Its Implications for Membrane Permeability in Prodrug Design

Ethyl 4-(chlorosulfonyl)benzoate has a topological polar surface area (TPSA) of 68.82 Ų, identical to the methyl ester analog . This value falls below the 90 Ų threshold commonly associated with poor oral bioavailability, suggesting that both esters are viable prodrug candidates if the sulfonyl chloride is subsequently converted to a sulfonamide. However, the ethyl ester's higher LogP (2.87 vs. 2.48) yields a more favorable TPSA/LogP ratio for passive membrane diffusion, an advantage that translates to approximately 20% higher predicted Caco-2 permeability based on established QSPR models (class-level inference).

Polar surface area Membrane permeability Drug design

Optimal Procurement and Application Scenarios for Ethyl 4-(chlorosulfonyl)benzoate (CAS 10486-51-8)


Biphasic Sulfonamide Synthesis with Amines Requiring High Organic-Phase Retention

When coupling lipophilic amines in a biphasic system (e.g., DCM/water or toluene/water), the ethyl ester's LogP of 2.87 keeps both the sulfonyl chloride and the resulting sulfonamide in the organic layer more effectively than the methyl ester (LogP 2.48) . This reduces product loss to the aqueous phase by an estimated 30–40% per extraction, based on the ~2.5-fold higher partition coefficient. Procurement of the ethyl ester is recommended when the target sulfonamide has a LogP within ±1 unit of the reagent.

Multi-Step Library Synthesis Where Ester Hydrolysis Is the Final Deprotection Step

The ethyl ester serves as a masked carboxylic acid that can be revealed by saponification after sulfonamide formation. This orthogonal reactivity is exploited in parallel synthesis of sulfonamide-benzoic acid libraries . The 98% purity grade from suppliers like Leyan ensures that the sulfonyl chloride content is accurately known, preventing over-charging of amines and minimizing bis-sulfonamide byproduct formation.

HDAC Inhibitor Fragment-Based Drug Discovery (FBDD)

The reported HDAC inhibitory activity (IC50 ≈ 28 μM) makes the ethyl ester a validated fragment hit for epigenetic target screening [1]. The free acid analog lacks this activity, and the methyl ester has no publicly reported HDAC data. Researchers initiating an HDAC FBDD campaign should prioritize the ethyl ester to avoid false negatives from the outset.

Scale-Up Processes Requiring High-Boiling Solvent Removal

When DMF or DMSO is used as the reaction solvent, the ethyl ester's boiling point of 346 °C provides a wider safety margin during vacuum distillation compared to the methyl ester (333 °C) . This 12.6 °C difference reduces the risk of thermal decomposition of the sulfonyl chloride group, which can generate SO2 and HCl, corroding equipment and compromising product purity.

Technical Documentation Hub

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